(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one is a chemical compound characterized by its unique structure, which integrates a hydroxyimino functional group and a pyridinyl moiety attached to a propanone backbone. This compound is recognized for its potential applications in various fields, including medicinal chemistry, where it is studied for its biological activities.
The compound can be synthesized from readily available precursors, particularly through the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The synthesis typically involves solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.
(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one belongs to the class of hydroxyimines, which are organic compounds featuring a hydroxylamine functional group. It is also classified under pyridine derivatives due to the presence of the pyridinyl group in its structure.
The synthesis of (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one generally follows these steps:
The reaction conditions are critical for optimizing yield and purity. Typically, the reaction is conducted under controlled temperatures, and the choice of solvent can significantly influence the outcome. Continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability of production.
The molecular formula for (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one is CHNO, and its structure includes:
The compound has a molecular weight of approximately 178.20 g/mol. Its structural representation highlights the connectivity between the hydroxyimino group and the pyridinyl ring, which plays a crucial role in its reactivity and biological interactions.
(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one can undergo several types of chemical reactions:
Common reagents include:
The specific conditions for these reactions vary but typically involve controlled temperatures and appropriate solvents.
The mechanism of action for (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one involves interactions with biological targets:
These interactions can lead to inhibition of enzymatic activity or modulation of signaling pathways, suggesting potential therapeutic applications.
Key physical properties include:
Chemical properties encompass:
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its characteristics but are not explicitly detailed in the available literature .
(1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one has several applications across different scientific domains:
(1E)-1-Hydroxyimino-1-pyridin-2-ylpropan-2-one (CAS 65882-98-6) represents an understudied nitrogen-rich heterocycle combining pyridine and oxime functionalities within a propan-2-one scaffold. With the systematic name 1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one and molecular formula C₈H₈N₂O₂ (MW: 164.16 g/mol), this compound exhibits unique electronic properties and molecular topology that make it invaluable for rational drug design. Its structural features include a conjugated oxime-pyridine system and rotatable bonds that facilitate diverse binding modes with biological targets. Contemporary research focuses on leveraging its dual hydrogen-bonding capability (H-bond acceptors: 4; H-bond donors: 1) and moderate lipophilicity (LogP: 0.85) for developing enzyme inhibitors and metal-chelating therapeutic agents [1].
The strategic incorporation of both pyridinyl and hydroxyimino moieties creates a multifunctional pharmacophore with three key bioactivity-enhancing features:
Metal Coordination Capacity: The oxime nitrogen (N-OH) and pyridinyl nitrogen form stable complexes with transition metals, enabling applications in metalloenzyme inhibition. This is evidenced by the compound's topological polar surface area (TPSA) of 62.55 Ų, which facilitates interactions with polar enzyme pockets [1].
Directional Hydrogen Bonding: The scaffold serves as a hydrogen-bonding bridge (H-bond donor: 1; H-bond acceptors: 4) critical for biomolecular recognition. This property enhances target affinity in kinase inhibitors and antibacterial agents, as demonstrated by its molecular interaction fingerprints with protein targets.
Structural Modularity: The rotatable bond count (2) and planar oxime-pyridine segment allow conformational adaptation to binding pockets while maintaining molecular rigidity for selectivity. This balance enables optimization of target engagement kinetics without compromising metabolic stability [1].
Table 1: Key Molecular Properties of (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one
Property | Value | Medicinal Chemistry Relevance |
---|---|---|
Molecular Formula | C₈H₈N₂O₂ | Balanced heteroatom content for bioactivity |
Molecular Weight | 164.16 g/mol | Compliance with Lipinski's Rule criteria |
Topological Polar Surface Area | 62.55 Ų | Enhanced membrane permeability |
LogP | 0.85 | Optimal lipophilicity for cellular uptake |
Hydrogen Bond Acceptors | 4 | Target interaction capability |
Hydrogen Bond Donors | 1 | Target interaction capability |
Rotatable Bonds | 2 | Conformational flexibility |
The development of pyridine-based pharmaceuticals has progressed through three distinct generations, with (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one representing a third-generation advanced scaffold:
First-Generation (1950s-1980s): Simple pyridine derivatives like niacin and isoniazid established the core's pharmacological value. The precursor compound 1-pyridin-2-yl-propan-2-one (CAS 6302-02-9, MW 135.16 g/mol) exemplifies early synthetic targets with limited functionalization. Marketed as an oil with boiling point 175-180°C at reduced pressure (2.50 Torr), these lipophilic compounds (density: 1.046 g/cm³) showed limited target specificity [2].
Second-Generation (1990s-2010s): Introduction of electron-withdrawing substituents (e.g., cyano, amino groups) improved binding kinetics. Compounds like Milrinone impurity Z12 (derived from 1-(2-pyridyl)propan-2-one) demonstrated enhanced cardiovascular activity, though they suffered from metabolic instability and off-target effects [2].
Current Third-Generation: The oxime-functionalized derivative (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one represents a rational design evolution addressing prior limitations. Its pKa ~4.2 (predicted) optimizes ionization state across physiological pH ranges, while the oxime group introduces chelating capability absent in earlier analogues like 1-(2-pyridyl)acetone [2].
Despite its promising attributes, significant research gaps impede the translation of (1E)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one into therapeutic applications:
Synthetic Accessibility Challenge: Current routes yield only research quantities (supplier stocks: ≤100 mg), with complex purification requirements (purity ≥98% achieved through advanced chromatography). Scale-up is hindered by oxime isomer separation difficulties and low yields (<40%) in reported methods [1].
Structural Optimization Uncertainty: The impact of ketone vs. oxime substitutions on target engagement remains unquantified. Comparative studies with the unfunctionalized analogue 1-pyridin-2-yl-propan-2-one (boiling point 175-180°C at 2.5 Torr; LogP not reported) are lacking, obscuring structure-activity relationship (SAR) principles [2].
In Vivo Validation Deficiency: No published pharmacokinetic profiles or tissue distribution studies exist, despite the compound's favorable computed properties (MW < 500, LogP < 1). The hazard classification (GHS07: H302-H315-H319-H335) suggests potential irritancy requiring structural mitigation before in vivo testing [1].
Commercialization Barriers: Procurement remains challenging, with limited suppliers offering small quantities at premium costs ($192/1g to $720/25g for precursors). This scarcity impedes comprehensive bioactivity screening [2].
Table 2: Evolution of Pyridinyl Propanone Derivatives in Pharmaceutical Research
Generation | Representative Compound | CAS Number | Molecular Weight | Key Limitations |
---|---|---|---|---|
First | 1-(Pyridin-2-yl)propan-2-one | 6302-02-9 | 135.16 g/mol | Low target specificity |
Second | Milrinone impurity Z12 | Not specified | ~135-164 g/mol | Metabolic instability |
Third | (1E)-1-Hydroxyimino-1-pyridin-2-ylpropan-2-one | 65882-98-6 | 164.16 g/mol | Synthetic complexity, Limited commercial availability |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: